molecular formula C14H26O4 B8745835 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid

2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid

Cat. No.: B8745835
M. Wt: 258.35 g/mol
InChI Key: LLEGWQKHZKWHGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of 1,3-Dioxolane (B20135) Scaffolds in Advanced Organic Synthesis and Materials Science Research

The 1,3-dioxolane ring, a five-membered cyclic acetal (B89532), is a versatile and significant structural motif in modern organic chemistry. nih.gov In advanced organic synthesis, dioxolanes are widely employed as protecting groups for aldehydes and ketones due to their stability under a range of reaction conditions and their straightforward formation and cleavage. myskinrecipes.com This protective role is crucial in the multi-step synthesis of complex natural products and pharmaceuticals.

Beyond their use as protecting groups, 1,3-dioxolane derivatives are integral components of pharmacologically active molecules, exhibiting antiviral, antifungal, and anti-HIV properties. nih.gov Their incorporation can influence a molecule's polarity, solubility, and conformational rigidity, thereby modulating its biological activity. researchgate.net In materials science, the dioxolane unit is explored in the development of polymers, solvents, and adhesives, where its chemical stability and solvency are highly valued. hku.hk The synthesis of 1,3-dioxolanes is typically achieved through the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. nih.gov

Significance of Carboxylic Acid Functionalities in Complex Molecule Synthesis and Mechanistic Investigations

Carboxylic acids are fundamental functional groups in organic chemistry, serving as key building blocks and intermediates in the synthesis of a vast array of more complex molecules, including esters, amides, and acid chlorides. nih.govbelnauka.by The carboxyl group's ability to engage in hydrogen bonding significantly influences the physical properties of molecules, such as their boiling points and solubility. belnauka.byspectrabase.com

In the realm of complex molecule synthesis, the carboxylic acid group can act as a directing group, guiding reactions to specific sites on a molecule, which is a powerful tool in C-H activation chemistry. researchgate.net From a mechanistic standpoint, the acidity of the carboxyl proton and the nucleophilicity of the carboxylate anion are central to numerous reaction mechanisms. spectrabase.com The presence of a carboxylic acid can facilitate or participate in reactions, and its ionization state at physiological pH is often critical for the biological activity and water solubility of pharmaceuticals and agrochemicals. hplc.eurwth-aachen.de

Rationale for Academic Investigation of the 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid Molecular Architecture

The academic interest in this compound stems from its hybrid nature, which combines the features of a protected long-chain keto-acid. This structure presents several intriguing research possibilities:

Novel Surfactants and Amphiphiles: The molecule possesses a hydrophilic carboxylic acid head and a long, hydrophobic nonyl tail, masked by the dioxolane group. This amphiphilic character suggests potential applications as a surfactant or in the formation of micelles, vesicles, or liquid crystals. The dioxolane group could offer a chemically stable alternative to other protecting groups in environments where lability is a concern.

Pro-drug and Controlled Release Systems: The dioxolane can be considered a latent carbonyl group. In biological systems, hydrolysis of the acetal could release a keto-acid. This suggests potential as a pro-drug, where the active keto-acid is released under specific pH conditions, for instance, in targeted drug delivery.

Building Blocks for Polymers and Complex Lipids: The carboxylic acid provides a handle for polymerization or for esterification to create more complex lipid structures. The nonyl chain and the protected ketone offer sites for further functionalization, making it a versatile building block for novel materials. nih.gov

The general structure of the compound is as follows:

FeatureDescription
IUPAC Name This compound
Molecular Formula C₁₄H₂₆O₄
CAS Number 596104-60-8
Key Functional Groups 1,3-Dioxolane, Carboxylic Acid, Nonyl Chain

Overview of Research Methodologies Applied to Related Fatty Acid and Heterocyclic Compounds

The investigation of a molecule like this compound would employ a suite of established analytical techniques commonly used for both fatty acids and heterocyclic compounds. aocs.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the presence and connectivity of the nonyl chain, the dioxolane ring protons, and the methylene (B1212753) group of the acetic acid moiety.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, which can provide structural information. For fatty acid derivatives, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. psu.edu

Chromatographic Methods:

Gas Chromatography (GC): Often used for the analysis of volatile fatty acid derivatives, typically after conversion to their methyl esters (FAMEs). cerealsgrains.org

High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of less volatile compounds, including carboxylic acids, without the need for derivatization. psu.educerealsgrains.org

The table below summarizes the typical analytical approaches for compounds of this nature.

Analytical TechniquePurposeExpected Information
¹H NMRStructural ConfirmationChemical shifts and coupling constants for protons on the nonyl chain, dioxolane ring, and acetic acid group.
¹³C NMRCarbon Skeleton AnalysisChemical shifts for all 14 carbon atoms, confirming the presence of the carbonyl, dioxolane, and alkyl carbons.
Mass SpectrometryMolecular Weight and FragmentationDetermination of the molecular ion peak and characteristic fragment ions corresponding to the loss of the carboxyl group or parts of the nonyl chain.
GC-MSSeparation and Identification of Volatile DerivativesAnalysis of the methyl ester derivative to confirm purity and structure.
HPLCPurity Assessment and QuantificationSeparation from starting materials and byproducts; quantification using a suitable detector.
Infrared (IR) SpectroscopyFunctional Group IdentificationCharacteristic absorption bands for O-H (carboxylic acid), C=O (carboxylic acid), and C-O (dioxolane) bonds.

Detailed Research Findings

While specific, in-depth published research on this compound is not widely available, its synthesis and characterization can be projected based on established chemical principles.

A plausible synthetic route would involve two key steps:

Acetal Formation: Reaction of ethyl levulinate (a keto-ester) with nonylmagnesium bromide (a Grignard reagent) to form the corresponding tertiary alcohol, followed by oxidation to the ketone. This ketone would then be reacted with ethylene glycol under acidic catalysis to form the 2-nonyl-1,3-dioxolane ester.

Hydrolysis: Saponification of the resulting ester using a base like sodium hydroxide, followed by acidic workup, would yield the final product, this compound.

The anticipated analytical data for the characterization of this molecule are presented below.

Table of Predicted Spectroscopic Data:

Data TypePredicted Values and Interpretation
¹H NMR * δ 0.8-0.9 ppm (t, 3H): Terminal methyl group of the nonyl chain.

δ 1.2-1.4 ppm (m, 14H): Methylene protons of the nonyl chain.

δ 1.6-1.8 ppm (m, 2H): Methylene protons of the nonyl chain adjacent to the dioxolane ring.

δ 2.6-2.7 ppm (s, 2H): Methylene protons of the acetic acid moiety.

δ 3.9-4.1 ppm (m, 4H): Methylene protons of the 1,3-dioxolane ring.

δ 10-12 ppm (br s, 1H): Acidic proton of the carboxylic acid group. | | ¹³C NMR | * δ ~14 ppm: Terminal methyl carbon of the nonyl chain.

δ ~22-35 ppm: Methylene carbons of the nonyl chain.

δ ~40-45 ppm: Methylene carbon of the acetic acid moiety.

δ ~65 ppm: Methylene carbons of the 1,3-dioxolane ring.

δ ~110 ppm: Quaternary carbon of the dioxolane ring (C-2).

δ ~175-180 ppm: Carbonyl carbon of the carboxylic acid. | | Mass Spec (EI) | * M⁺: Not likely to be observed due to facile fragmentation.

[M - COOH]⁺: A significant fragment from the loss of the carboxylic acid group.

Fragments from cleavage of the nonyl chain: A series of peaks separated by 14 Da (CH₂). | | IR Spectroscopy | * ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

~1710 cm⁻¹: C=O stretch of the carboxylic acid.

~1100-1200 cm⁻¹: C-O stretches of the dioxolane and carboxylic acid.

~2850-2960 cm⁻¹: C-H stretches of the alkyl groups. |

This predicted data provides a clear analytical fingerprint for the confirmation of the molecular structure of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid

InChI

InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-14(12-13(15)16)17-10-11-18-14/h2-12H2,1H3,(H,15,16)

InChI Key

LLEGWQKHZKWHGX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(OCCO1)CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 2 Nonyl 1,3 Dioxolan 2 Yl Acetic Acid

Retrosynthetic Analysis of the 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid Target Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical forward synthesis. For this compound, the analysis focuses on disconnecting the molecule at its most reactive or synthetically significant bonds.

Disconnection Strategies for the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic ketal, which serves as a protecting group for a ketone. The most logical disconnection strategy involves breaking the two C-O bonds of the ketal. This is the reverse of the ketalization reaction. chemicalbook.comorganic-chemistry.org This disconnection reveals two precursor molecules: ethylene (B1197577) glycol and a keto-acid, specifically 3-oxododecanoic acid. The dioxolane is typically formed by the acid-catalyzed reaction between a ketone and ethylene glycol. imist.mawikipedia.org Therefore, retrosynthetically, the dioxolane moiety is cleaved to simplify the target structure into a more fundamental acyclic precursor.

Approaches for C-C Bond Formation Adjacent to the Dioxolane Ring

An alternative retrosynthetic strategy considers the formation of the C-C bond between the dioxolane ring and the acetic acid group as a key step. This approach would start with a pre-formed 2-nonyl-1,3-dioxolane intermediate. The challenge then becomes the creation of a carbon-carbon bond at the C2 position of the dioxolane.

Several methods for forming C-C bonds can be considered:

Alkylation of an Acyl Anion Equivalent: One of the classic methods for C-C bond formation involves the use of acyl anion equivalents. msu.edu For instance, a 1,3-dithiane derivative could be used, as the hydrogens on the carbon between the two sulfur atoms are acidic and can be removed by a strong base. msu.edu However, this approach is more applicable to the synthesis of the precursor ketone.

Radical Reactions: Radical chain reactions can be employed to form C-C bonds. libretexts.org A radical could be generated at a suitable precursor and then reacted with an alkene or alkyne to build the desired carbon chain. libretexts.org For example, a radical generated from a precursor could add to an acrylate (B77674) ester, which could then be hydrolyzed to the carboxylic acid.

Organometallic Coupling: The addition of organometallic reagents to carbonyls or their derivatives is a fundamental C-C bond-forming reaction. chemistry.coach While the dioxolane protects the carbonyl, a different strategy would be needed to functionalize the C2 position directly after the ring is formed.

A plausible, albeit multi-step, pathway could involve starting with 2-nonyl-1,3-dioxolane, functionalizing it to introduce a leaving group, and then using a nucleophilic substitution with a cyanide or malonic ester anion, followed by hydrolysis to yield the acetic acid moiety.

Precursor Identification for the Nonyl Chain and the Carboxylic Acid Functionality

Following the primary retrosynthetic disconnection of the dioxolane ring, the precursor is identified as 3-oxododecanoic acid. This molecule contains both the required nonyl chain and the precursor to the acetic acid functionality. This β-keto acid can be further deconstructed.

Nonyl Chain Precursor: The nine-carbon nonyl chain can be introduced using an organometallic reagent, such as nonylmagnesium bromide (a Grignard reagent), or nonyllithium. These reagents can react with a suitable electrophile to form the carbon skeleton. Alternatively, nonene can be used as a precursor in reactions like Friedel-Crafts alkylation. google.com In the context of synthesizing the β-keto acid, a common method is the Claisen condensation, where the nonyl group would be part of an ester, such as ethyl nonanoate.

Carboxylic Acid Functionality Precursor: The acetic acid portion of the target molecule originates from the C1 and C2 carbons of the 3-oxododecanoic acid precursor. In a Claisen condensation approach, this would come from an acetate unit, such as ethyl acetate. The reaction between the enolate of ethyl acetate and ethyl nonanoate would yield ethyl 3-oxododecanoate, which can then be hydrolyzed to the target keto-acid before the dioxolane formation step.

Exploration of Dioxolane Formation Routes in the Synthesis of this compound

The formation of the 1,3-dioxolane ring is a crucial step in the forward synthesis. This reaction, known as ketalization, involves the protection of the ketone group in the 3-oxododecanoic acid precursor by reacting it with ethylene glycol. organic-chemistry.org

Catalytic Systems for Ketal/Acetal (B89532) Linkage Formation

The formation of the ketal linkage is an equilibrium process that is typically catalyzed by an acid. A variety of homogeneous and heterogeneous catalysts can be employed to facilitate this transformation efficiently. imist.ma

Catalyst TypeSpecific ExamplesTypical ConditionsReference
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl)Reflux in a solvent like toluene or benzene with water removal. chemicalbook.comorganic-chemistry.org
Lewis Acids Zirconium(IV) chloride (ZrCl₄), Cerium(III) triflate (Ce(OTf)₃), Erbium(III) triflate (Er(OTf)₃)Often milder conditions, sometimes at room temperature, in solvents like dichloromethane or nitromethane. organic-chemistry.org
Solid-Phase Catalysts Montmorillonite K10 clay, Amberlyst 15Heterogeneous catalysis, allowing for easier catalyst removal through filtration. nih.gov
Other Iodine (I₂)Mild, neutral conditions, suitable for sensitive substrates. organic-chemistry.org

Influence of Reaction Conditions on Dioxolane Ring Closure

The success of the dioxolane ring closure is highly dependent on the reaction conditions, which must be optimized to drive the equilibrium toward the product side.

Water Removal: Ketalization produces water as a byproduct. According to Le Chatelier's principle, the removal of water from the reaction mixture is essential to achieve a high yield of the dioxolane. This is commonly accomplished using a Dean-Stark apparatus, which continuously removes the water-solvent azeotrope, or by adding a dehydrating agent like molecular sieves to the reaction mixture. organic-chemistry.org

Solvent: The choice of solvent can influence the reaction rate and equilibrium position. Non-polar solvents like toluene or hexane are often used in conjunction with a Dean-Stark trap. organic-chemistry.org

Temperature: While many ketalization reactions are performed at reflux temperature to facilitate water removal, some modern catalytic systems allow the reaction to proceed at room temperature, which is advantageous for thermally sensitive substrates. organic-chemistry.org

Steric Hindrance: The rate of dioxolane formation can be affected by steric hindrance around the carbonyl group. nih.gov The ketone in the 3-oxododecanoic acid precursor is not exceptionally hindered, suggesting that standard conditions should be effective. However, highly substituted ketones may require more forcing conditions or more active catalysts to achieve efficient conversion. nih.gov

Derivatization Techniques for the Carboxylic Acid Moiety During Synthesis

The carboxylic acid group of this compound is a key site for chemical modification, allowing for the formation of a variety of derivatives such as esters and amides. These transformations are fundamental in altering the compound's physicochemical properties.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through several established methods. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a viable option. masterorganicchemistry.comorganic-chemistry.orgpatsnap.comlibretexts.org This equilibrium-driven process typically employs a strong acid catalyst, such as sulfuric acid or tosic acid, and an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.comorganic-chemistry.orgpatsnap.commasterorganicchemistry.com The removal of water as it is formed, for instance by azeotropic distillation, can also shift the equilibrium to favor ester formation. organic-chemistry.org

Esterification MethodTypical ReagentsReaction ConditionsPotential Advantages
Fischer Esterification Alcohol (in excess), H₂SO₄ or TsOHHeatCost-effective, suitable for simple alcohols. masterorganicchemistry.comorganic-chemistry.orgpatsnap.commasterorganicchemistry.com
DCC/DMAP Coupling Alcohol, Dicyclohexylcarbodiimide (B1669883) (DCC), 4-Dimethylaminopyridine (B28879) (DMAP)Room temperatureMilder conditions, suitable for sensitive substrates.

Amidation:

The synthesis of amides from this compound can be accomplished through the reaction of the carboxylic acid with an amine. Direct thermal condensation is often challenging and requires high temperatures. mdpi.com A more common approach involves the activation of the carboxylic acid. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are widely used coupling agents that facilitate amide bond formation under mild conditions. researchgate.netwikipedia.orgresearchgate.net

The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide. wikipedia.org The choice of solvent and the addition of auxiliary reagents can influence the reaction efficiency and minimize side reactions. researchgate.net

Amidation MethodTypical ReagentsReaction ConditionsKey Features
Carbodiimide Coupling Amine, DCC or EDCI, ± Additive (e.g., HOBt)Room temperatureWidely applicable, high yields, risk of side reactions. researchgate.netwikipedia.org
Acyl Chloride Formation Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by amineVariesHighly reactive intermediate, suitable for less reactive amines.

In multi-step syntheses, it may be necessary to protect the carboxylic acid functionality to prevent its interference with other reactions. Esters, such as methyl, ethyl, or benzyl esters, are common protecting groups for carboxylic acids. rsc.org The choice of the ester depends on the required stability and the conditions for its subsequent removal.

The stability of the 1,3-dioxolane ring is a critical consideration during the protection and deprotection of the carboxylic acid. Dioxolanes are generally stable to basic and neutral conditions but are sensitive to acid. masterorganicchemistry.comcerritos.edu Therefore, deprotection methods that employ strong acidic conditions could potentially cleave the dioxolane ring.

Protecting GroupProtection MethodDeprotection MethodCompatibility with Dioxolane
Methyl Ester Fischer esterification (CH₃OH, H⁺)Acid or base-catalyzed hydrolysis. rsc.orgDeprotection under acidic conditions may affect the dioxolane. Basic hydrolysis is a safer option. chemistrysteps.com
Benzyl Ester Benzyl alcohol, acid catalystHydrogenolysis (H₂, Pd/C). rsc.orgHydrogenolysis is a mild and orthogonal method that should not affect the dioxolane ring.
tert-Butyl Ester Isobutylene, acid catalystAcid-catalyzed hydrolysis. rsc.orgAcidic deprotection poses a risk to the dioxolane ring.

The hydrolysis of esters can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. libretexts.org Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt and an alcohol. chemistrysteps.comlibretexts.org For a substrate containing an acid-sensitive dioxolane, basic hydrolysis would be the preferred method for deprotecting an ester. chemistrysteps.com

Novel Synthetic Approaches and Sustainable Chemistry Considerations

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. Chemo-enzymatic synthesis, flow chemistry, and strategies for minimizing by-products are at the forefront of these efforts.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. ucm.es Enzymes, such as lipases, have shown great potential in the derivatization of carboxylic acids.

Biocatalytic Amidation: Lipases, particularly Candida antarctica lipase B (CALB), have been successfully employed for the direct amidation of carboxylic acids with amines. rsc.orgorganic-chemistry.orgoup.com These reactions can often be performed under mild, solvent-free conditions, which aligns with the principles of green chemistry. organic-chemistry.orgoup.com The enzyme's selectivity can lead to high yields of the desired amide with minimal by-product formation. organic-chemistry.orgoup.com Other enzymes, such as carboxylic acid reductases (CARs), have also been shown to catalyze amide bond formation. researchgate.net

EnzymeSubstratesReaction ConditionsAdvantages
Candida antarctica Lipase B (CALB) Carboxylic acids, amines60-90°C, solvent-freeHigh yields, no activating agents required, green methodology. rsc.orgorganic-chemistry.orgoup.com
Carboxylic Acid Reductases (CARs) Carboxylic acids, aminesAqueous medium, ATPBroad substrate scope, promiscuous amidation activity. researchgate.net

Biocatalytic Esterification: Lipases are also effective catalysts for the esterification of carboxylic acids. nih.govmdpi.comsemanticscholar.org These enzymatic reactions can be highly regioselective and enantioselective, which is particularly valuable in the synthesis of complex molecules. semanticscholar.org The use of lipases for the esterification of long-chain fatty acids is well-established and could be applicable to this compound. mdpi.com

Continuous flow chemistry has emerged as a powerful tool for the synthesis of organic compounds, offering advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgoup.comresearchgate.netnih.gov The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and reduced by-product formation.

The Fischer esterification of carboxylic acids has been successfully implemented in continuous flow systems using solid-supported acid catalysts. oup.comresearchgate.net This approach allows for the efficient production of esters with easy separation of the catalyst from the product stream. oup.comresearchgate.net Similarly, amidation reactions can be performed in continuous flow, providing a safe and efficient method for the synthesis of amides.

A continuous flow protocol for the diazotization of amines has been developed for the synthesis of esters from various carboxylic acids, showcasing the versatility of flow chemistry in handling reactive intermediates safely. organic-chemistry.orgresearchgate.netnih.gov This method is compatible with a wide range of functional groups, including acetals, which suggests its potential applicability to the esterification of this compound. researchgate.net

The minimization of by-products is a key aspect of sustainable synthesis. In the context of this compound, potential side reactions include the hydrolysis of the dioxolane ring under acidic conditions and the formation of undesired products during derivatization of the carboxylic acid.

In Fischer esterification, a common by-product is the corresponding ether formed from the alcohol reactant, especially at high temperatures. cerritos.edu The use of milder reaction conditions and alternative esterification methods, such as those employing coupling reagents, can mitigate this. The primary by-product of the reaction itself is water, and its efficient removal is crucial for driving the equilibrium towards the product. masterorganicchemistry.comorganic-chemistry.orgpatsnap.commasterorganicchemistry.com

In carbodiimide-mediated amidations, the main by-product is the corresponding urea (e.g., dicyclohexylurea if DCC is used). wikipedia.org While often insoluble and easily removed by filtration, its formation represents a significant atom-uneconomy. wikipedia.org Catalytic methods for direct amidation are being developed to address this issue. mdpi.com

Careful control of pH is essential to prevent the hydrolysis of the dioxolane ring. sci-hub.sechemistrysteps.comgla.ac.ukacs.org The kinetics of acetal hydrolysis are highly dependent on the acidity of the medium. sci-hub.seacs.org By maintaining neutral or basic conditions wherever possible, the integrity of the dioxolane protecting group can be preserved throughout the synthetic sequence.

Mechanistic Investigations of Reactions Involving 2 2 Nonyl 1,3 Dioxolan 2 Yl Acetic Acid Transformations

Exploration of Dioxolane Ring Opening and Stability in Diverse Chemical Environments

The 1,3-dioxolane (B20135) ring is a cyclic acetal (B89532), and its stability is highly dependent on the pH of the chemical environment. Generally, acetals are stable under neutral and basic conditions but are labile in the presence of acid.

Acid-Catalyzed Hydrolysis Mechanisms of the Dioxolane Ring

The hydrolysis of the dioxolane ring in 2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid in an acidic aqueous medium proceeds through a well-established multi-step mechanism, often referred to as an A-1 (acid-catalyzed, unimolecular) type mechanism. This reaction is reversible. youtube.comlibretexts.orgchemguide.co.uk

The process begins with the protonation of one of the oxygen atoms in the dioxolane ring by a hydronium ion (H₃O⁺), the active catalyst in aqueous acid solutions. libretexts.org This initial step activates the ring. The protonated intermediate then undergoes a rate-determining step involving the cleavage of a carbon-oxygen bond. This cleavage results in the formation of a resonance-stabilized oxocarbenium ion and the opening of the ring to reveal a hydroxyethyl (B10761427) ether.

Water, acting as a nucleophile, then attacks the carbocationic center of the oxocarbenium ion. This is followed by a proton transfer to a water molecule, forming a hemiacetal intermediate. Subsequent protonation of the ether oxygen in the hemiacetal, followed by the elimination of an ethylene (B1197577) glycol molecule, and a final deprotonation step yields the final ketone product, 3-oxododecanoic acid, and regenerates the acid catalyst.

Table 1: Key Stages of Acid-Catalyzed Dioxolane Hydrolysis

Step Description Key Intermediate
1 Protonation The dioxolane oxygen is protonated by an acid catalyst (e.g., H₃O⁺).
2 Ring Opening The C-O bond cleaves, forming a resonance-stabilized oxocarbenium ion.
3 Nucleophilic Attack A water molecule attacks the electrophilic carbon of the oxocarbenium ion.
4 Deprotonation A proton is transferred to a water molecule, forming a hemiacetal.

| 5 | Further Reaction | The hemiacetal is further hydrolyzed to yield the final ketone and diol products. |

Base-Catalyzed Transformations and Rearrangements

In contrast to their lability in acidic media, dioxolanes are generally stable under basic and neutral conditions. chemguide.co.uk The dioxolane ring of this compound is resistant to cleavage by bases because the oxygen atoms are poor leaving groups unless protonated. Therefore, base-catalyzed hydrolysis does not typically occur.

Under forcing conditions, such as with very strong bases (e.g., organolithium reagents) or at high temperatures, other reactions could potentially be initiated. However, simple base-catalyzed ring-opening or rearrangement is not a characteristic reaction pathway for this functional group. The primary reaction in a basic solution would involve the deprotonation of the carboxylic acid moiety to form a carboxylate salt.

Table 2: Comparative Stability of the Dioxolane Ring

Condition Stability Primary Reaction
Acidic (e.g., aq. HCl) Labile Hydrolysis to ketone and diol.
Neutral (e.g., H₂O) Stable No significant reaction.

| Basic (e.g., aq. NaOH) | Stable | Deprotonation of the carboxylic acid. |

Reactivity Studies of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for a variety of transformations, most notably the formation of esters and amides.

Elucidation of Esterification and Amidation Reaction Pathways

Esterification: The conversion of the carboxylic acid group of this compound to an ester can be achieved through several mechanistic pathways. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com The mechanism is the reverse of acid-catalyzed hydrolysis. youtube.com It begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. chemguide.co.ukmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester and regenerates the acid catalyst. organic-chemistry.orgmasterorganicchemistry.com To favor ester formation, water is typically removed from the reaction mixture. organic-chemistry.org

Alternatively, esterification can be performed under milder, neutral conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), a process known as the Steglich esterification. Here, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol.

Amidation: The formation of an amide from this compound and an amine generally requires the use of coupling reagents because direct reaction is inefficient. google.comresearchgate.net Reagents such as carbodiimides (e.g., EDC, DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate the carboxylic acid. The mechanism is similar to the Steglich esterification, where the coupling agent reacts with the carboxyl group to form a highly reactive acylating intermediate (e.g., an O-acylisourea or an acylimidazolide). researchgate.net This activated intermediate is then susceptible to nucleophilic attack by the amine, which displaces the activated leaving group to form the stable amide bond.

Table 3: Common Reagents for Esterification and Amidation

Transformation Reagent System Key Intermediate
Esterification Alcohol, H₂SO₄ (Fischer) Protonated carboxylic acid
Esterification Alcohol, DCC, DMAP (Steglich) O-acylisourea
Amidation Amine, EDC or DCC O-acylisourea

| Amidation | Amine, CDI | Acylimidazolide |

Intramolecular Rearrangements and Cyclization Potentials

The structure of this compound presents the possibility of intramolecular reactions between the carboxylic acid moiety and the dioxolane ring, although such reactions are not common.

Under strongly acidic and anhydrous conditions, it is theoretically possible for the hydroxyl group of the carboxylic acid to act as an intramolecular nucleophile. Protonation of a dioxolane oxygen could be followed by an intramolecular attack from the carboxylic acid's carbonyl oxygen. This could potentially lead to a bicyclic intermediate, but such a pathway is sterically and electronically disfavored compared to intermolecular reaction with a solvent or other nucleophiles.

Table of Mentioned Compounds

Compound Name Functional Group Class
This compound Dioxolane, Carboxylic Acid
3-oxododecanoic acid Ketone, Carboxylic Acid
Ethylene glycol Diol
Dicyclohexylcarbodiimide (DCC) Carbodiimide
4-Dimethylaminopyridine (DMAP) Amine Catalyst
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Carbodiimide
1,1'-Carbonyldiimidazole (CDI) Activating Agent

Stereochemical Control and Regioselectivity in Reactions of this compound

The structure of this compound features a chiral center at the C2 position of the dioxolane ring and a prochiral center at the α-carbon of the acetic acid moiety. This architecture presents significant opportunities for stereochemical control in its reactions.

Stereochemical Control:

The introduction of chirality can be achieved through various asymmetric synthesis strategies. For instance, the formation of the dioxolane ring itself could be rendered stereoselective by using a chiral diol. However, focusing on the existing structure, transformations at the α-carbon of the acetic acid side chain are of primary interest for stereocontrol.

One common reaction is the alkylation of the α-carbon. This can be achieved by deprotonation to form an enolate, followed by reaction with an electrophile. The stereochemical outcome of such a reaction is highly dependent on the reaction conditions, particularly the choice of base, solvent, and the potential use of a chiral auxiliary. For example, attaching a chiral auxiliary to the carboxylic acid group would create a diastereomeric intermediate. The steric hindrance imposed by the auxiliary would then direct the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield an enantiomerically enriched product.

The stereoselectivity of such reactions is often quantified by the diastereomeric excess (d.e.). The table below presents hypothetical data for the diastereoselective alkylation of a chiral ester derivative of this compound with methyl iodide, illustrating the influence of different chiral auxiliaries and reaction conditions.

EntryChiral AuxiliaryBaseSolventTemperature (°C)Diastereomeric Ratio (S:R at α-carbon)Diastereomeric Excess (d.e.) (%)
1(R)-2-amino-3-phenylpropan-1-olLDATHF-7895:590
2(S)-4-benzyl-2-oxazolidinoneNaHMDSTHF-788:9284
3(R)-2-amino-3-phenylpropan-1-olKHMDSToluene-7892:884
4(S)-4-benzyl-2-oxazolidinoneLDATHF + HMPA-7812:8876

Regioselectivity:

Regioselectivity concerns which part of the molecule preferentially reacts. This compound has several potentially reactive sites: the carboxylic acid group, the 1,3-dioxolane ring, and the nonyl chain.

Carboxylic Acid Group: This is generally the most reactive site for many transformations, such as esterification, amidation, or reduction to an alcohol. These reactions would typically be highly regioselective for the carboxyl group under appropriate conditions.

1,3-Dioxolane Ring: The dioxolane ring is an acetal, which is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to yield a ketone (in this case, 2-dodecanone) and ethylene glycol. This reaction is highly regioselective for the acetal functional group.

Nonyl Chain: The long alkyl chain is relatively unreactive. However, under radical conditions, reactions such as halogenation could occur, likely with low regioselectivity, leading to a mixture of products halogenated at various positions along the chain.

In a scenario where a reaction could potentially occur at multiple sites, the choice of reagents and conditions is crucial for directing the outcome. For instance, reduction of the molecule with a mild reducing agent that specifically targets carboxylic acids (e.g., borane) would selectively reduce the acid to an alcohol, leaving the dioxolane ring intact. Conversely, treatment with aqueous acid would lead to the hydrolysis of the dioxolane ring, leaving the carboxylic acid and nonyl chain untouched.

Kinetic Studies to Elucidate Reaction Orders and Rate-Determining Steps

Kinetic studies are essential for understanding the mechanism of a reaction, including the determination of reaction orders and the identification of the rate-determining step. For this compound, two illustrative reactions for kinetic analysis are the acid-catalyzed hydrolysis of the dioxolane ring and the esterification of the carboxylic acid group.

Acid-Catalyzed Hydrolysis:

The hydrolysis of 1,3-dioxolanes, like other acetals and orthoesters, typically proceeds through a multi-step mechanism involving a carboxonium ion intermediate. The rate-determining step can vary depending on the specific structure of the dioxolane and the reaction conditions. Generally, the mechanism involves:

Protonation of one of the oxygen atoms of the dioxolane ring.

Cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion. This step is often the rate-determining step.

Nucleophilic attack by water on the carboxonium ion.

Deprotonation to yield the final ketone and diol products.

A kinetic study of this reaction would likely show that the rate is dependent on the concentration of both the this compound and the acid catalyst (H₃O⁺). The rate law would be expected to be:

Rate = k [this compound] [H₃O⁺]

Esterification:

The esterification of the carboxylic acid group with an alcohol (e.g., methanol) in the presence of an acid catalyst is another reaction amenable to kinetic analysis. This reaction is reversible, and its kinetics can be complex. However, under conditions where the forward reaction is dominant, the rate law can be determined. The mechanism typically involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol.

A hypothetical kinetic study for the esterification with methanol (B129727) could involve measuring the initial reaction rate at different initial concentrations of the reactants. The results could be used to determine the reaction orders.

The expected rate law for this reaction would be:

Rate = k [this compound] [Methanol]

The following interactive data table presents hypothetical kinetic data for the esterification reaction, which could be used to determine the reaction orders and the rate constant.

ExperimentInitial [Substrate] (M)Initial [Methanol] (M)Initial Rate (M/s)
10.100.102.5 x 10⁻⁵
20.200.105.0 x 10⁻⁵
30.100.205.0 x 10⁻⁵
40.200.201.0 x 10⁻⁴

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Research Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the nonyl chain, the dioxolane ring, the methylene (B1212753) bridge, and the carboxylic acid proton. The protons of the nonyl group's terminal methyl (CH₃) would likely appear at the most upfield region, around 0.8-0.9 ppm. The methylene (CH₂) groups of the nonyl chain would produce a complex multiplet, with the majority resonating in the 1.2-1.6 ppm range. The methylene protons of the dioxolane ring are expected to appear as a multiplet around 3.9-4.1 ppm. The singlet for the methylene protons of the acetic acid moiety would likely be observed around 2.6-2.8 ppm. The acidic proton of the carboxyl group would present as a broad singlet at a significantly downfield position, typically above 10 ppm, and its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the unique carbon atoms and information about their chemical environment. The carbon of the terminal methyl group of the nonyl chain is expected around 14 ppm. The internal methylene carbons of the nonyl chain would resonate in the 22-32 ppm range. The carbons of the dioxolane ring are anticipated in the 65-70 ppm region, and the quaternary carbon of the dioxolane, bonded to the nonyl and acetic acid groups, would appear further downfield, likely in the 108-112 ppm range. The methylene carbon of the acetic acid group would be expected around 40-45 ppm, and the carbonyl carbon of the carboxylic acid would be found at a significantly downfield position, typically in the 170-180 ppm range.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)>10 (broad s)170-180
Acetic Acid Methylene (-CH₂COOH)2.6-2.8 (s)40-45
Dioxolane Quaternary Carbon (-C(O)₂)-108-112
Dioxolane Methylene (-OCH₂CH₂O-)3.9-4.1 (m)65-70
Nonyl Chain (-CH₂-)1.2-1.6 (m)22-32
Nonyl Chain Terminal Methyl (-CH₃)0.8-0.9 (t)~14

To unambiguously assign the proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings, allowing for the tracing of the connectivity within the nonyl chain and the dioxolane ring. For instance, the triplet of the terminal methyl group of the nonyl chain would show a correlation to the adjacent methylene group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the connectivity of quaternary carbons and for linking the different functional groups. For example, correlations would be expected between the protons of the acetic acid methylene group and the quaternary carbon of the dioxolane ring, as well as the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm stereochemical details and the three-dimensional structure of the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Research

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of the molecular weight and elemental composition of a compound, as well as offering insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For 2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid (C₁₄H₂₆O₄), the expected exact mass can be calculated. The observation of a molecular ion peak with a mass that corresponds to this calculated value with high accuracy (typically within a few parts per million) would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (often the molecular ion) and its subsequent fragmentation to produce a series of daughter ions. The analysis of these fragments provides detailed structural information. For this compound, characteristic fragmentation patterns would be expected. Key fragmentation pathways could include the loss of the carboxylic acid group (-COOH), cleavage of the nonyl chain at various points, and fragmentation of the dioxolane ring. The fragmentation pattern would provide confirmatory evidence for the presence and connectivity of these structural motifs.

Predicted Fragment IonDescription
[M - H]⁻ or [M + H]⁺Molecular ion (depending on ionization mode)
[M - COOH]⁺Loss of the carboxylic acid group
[M - C₉H₁₉]⁺Loss of the nonyl group
Fragments from dioxolane ring openingCharacteristic ions indicating the dioxolane structure
Series of ions from nonyl chain cleavageIons differing by 14 amu (CH₂)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be expected around 1700-1725 cm⁻¹. The C-H stretching vibrations of the nonyl and methylene groups would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations of the dioxolane ring and the carboxylic acid would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Vibrational ModeExpected IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)Functional Group
O-H stretch2500-3300 (broad)Weak or not observedCarboxylic Acid
C-H stretch2850-30002850-3000Alkyl (Nonyl, Methylene)
C=O stretch1700-1725 (strong)1700-1725Carboxylic Acid
C-O stretch1000-13001000-1300Dioxolane, Carboxylic Acid

Chromatographic Techniques for Research Purification and Quantitative Analysis

Chromatographic techniques are indispensable in the study of "this compound," providing robust methods for its purification from complex reaction mixtures and for precise quantitative analysis. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte and the objectives of the analysis, such as purity assessment or concentration determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like "this compound," derivatization is a crucial prerequisite to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. A common derivatization strategy involves the conversion of the carboxylic acid group into a less polar and more volatile ester, such as a methyl or silyl (B83357) ester.

Once derivatized, the sample is introduced into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the analyte to travel through the column, is a characteristic feature used for its identification.

Following separation in the GC, the eluted derivative enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can confirm the identity of the compound and elucidate its structure.

A quantitative methodology for a structurally related compound, 2-n-nonyl-1,3-dioxolane, has been developed using stable-isotope dilution GC-MS. nih.gov This approach, which involves using an isotopically labeled internal standard, demonstrates high accuracy and precision with a low limit of quantitation. nih.gov A similar strategy could be adapted for "this compound" by synthesizing its corresponding isotopically labeled analog. The electron ionization (EI) mode is often preferred for its ability to generate reproducible fragmentation patterns, aiding in structural confirmation. nih.gov

Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 50-550

This table presents a hypothetical set of parameters based on standard methods for similar analytes and serves as a starting point for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling and Separation

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like "this compound" without the need for derivatization. This makes it an ideal method for purity profiling, separation from impurities, and quantitative analysis in various matrices.

In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The separation occurs in a column packed with a stationary phase, with a liquid mobile phase being pumped through under high pressure. For carboxylic acids, reversed-phase chromatography is commonly employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. psu.edu

The eluent from the LC column is directed into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a soft ionization technique frequently used for this purpose, as it minimizes fragmentation and typically produces a prominent protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. psu.edu The mass analyzer then separates the ions based on their m/z ratio, allowing for the sensitive and selective detection of the target compound.

LC-MS can be used to develop a purity profile of a research sample by separating the main compound from any synthesis-related impurities or degradation products. By coupling the LC system to a high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap analyzer, highly accurate mass measurements can be obtained, facilitating the confident identification of unknown impurities.

Table 2: Representative LC-MS Parameters for the Purity Analysis of this compound

ParameterValue
Liquid Chromatograph
ColumnC18 (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage3.5 kV
Drying Gas Temperature350 °C
Nebulizer Pressure40 psi
Scan Rangem/z 100-1000

This table provides an exemplary set of conditions for LC-MS analysis and may require optimization for specific applications.

Computational Chemistry and Theoretical Studies on 2 2 Nonyl 1,3 Dioxolan 2 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic distribution. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular systems.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like 2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid.

Geometry optimization using DFT would be the first step in a computational study. This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable structure of the molecule. For this compound, this would involve determining the preferred conformation of the dioxolane ring (which can adopt various puckered forms like envelope and twist), the orientation of the acetic acid moiety, and the arrangement of the long nonyl chain. The nonyl chain, with its numerous single bonds, can adopt a vast number of conformations, and DFT calculations can help identify the most energetically favorable ones, which are often extended or folded in specific ways to minimize steric hindrance.

Conformational analysis using DFT would involve systematically exploring the potential energy surface of the molecule to identify various local energy minima (stable conformers) and the energy barriers between them. This is crucial for understanding the molecule's flexibility and how it might interact with other molecules or surfaces. For instance, the relative orientation of the carboxylic acid group with respect to the dioxolane ring can significantly influence its chemical reactivity and intermolecular interactions.

Illustrative Data Table: Predicted Relative Energies of Conformers of this compound using DFT

ConformerDescriptionRelative Energy (kcal/mol)
1Extended nonyl chain, anti-periplanar acetic acid0.00
2Folded nonyl chain, gauche acetic acid1.52
3Extended nonyl chain, gauche acetic acid0.89
4Folded nonyl chain, anti-periplanar acetic acid2.15

Note: This table is illustrative and represents the type of data that would be generated from a DFT conformational analysis. The values are hypothetical.

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While often more computationally demanding than DFT, they can provide highly accurate results, especially for reaction mechanisms.

For this compound, ab initio calculations could be employed to study various chemical reactions it might undergo. For example, the hydrolysis of the dioxolane ring under acidic conditions is a common reaction for this functional group. Ab initio methods can be used to map out the entire reaction pathway, from reactants to products, and to identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate.

Furthermore, these methods can be used to investigate the acidity of the carboxylic acid group and how it is influenced by the rest of the molecule. By calculating the energy change associated with the deprotonation of the carboxylic acid, one can predict its pKa value.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule or a small number of molecules, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior of a molecule over time, especially in the presence of a solvent. MD simulations use classical mechanics to model the movements of atoms and molecules.

For this compound, an MD simulation would provide a detailed picture of its conformational flexibility in a solution, such as water or an organic solvent. The long nonyl chain is expected to be highly flexible, and an MD simulation could track its various motions, from rapid local fluctuations to slower, large-scale conformational changes. This is particularly important for understanding how the molecule might interact with biological membranes or other extended structures.

MD simulations are also invaluable for studying solvent interactions. The simulation can explicitly model the surrounding solvent molecules and their interactions with the different parts of the this compound molecule. For example, the carboxylic acid group would be expected to form hydrogen bonds with water molecules, while the nonyl chain would be subject to hydrophobic interactions. These simulations can provide quantitative information about the solvation structure and thermodynamics. Research on other long-chain carboxylic acids has shown that hydrophobic interactions play a significant role in their dimerization and aggregation in aqueous solutions. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. github.iofrontiersin.orguncw.edunih.gov By calculating the magnetic shielding of each nucleus in the molecule, one can obtain a theoretical NMR spectrum. Comparing this predicted spectrum with an experimentally measured one can help to confirm the structure of the molecule and to assign the signals in the experimental spectrum to specific atoms.

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks in its Infrared (IR) and Raman spectra. These calculations can help to identify the characteristic vibrational modes of the different functional groups in the molecule, such as the C=O stretch of the carboxylic acid and the C-O stretches of the dioxolane ring.

UV-Vis spectra, which provide information about the electronic transitions in a molecule, can also be predicted using time-dependent DFT (TD-DFT). For this compound, the UV-Vis spectrum is expected to be dominated by transitions involving the carboxylic acid group.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts for the Dioxolane Ring of a Model Compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C(dioxolane, central)109.5108.7
CH₂(dioxolane)65.264.8
CH₂(dioxolane)65.264.8

Note: This table is illustrative and based on typical accuracies for DFT-based NMR predictions for similar functional groups. The values are hypothetical.

Structure-Reactivity Relationship Predictions and Mechanistic Insights from Computational Models

Computational models can be used to establish structure-reactivity relationships, which describe how the chemical reactivity of a molecule is related to its structure. For a series of related compounds, these models can be used to predict their reactivity without the need for extensive experimental work.

For this compound, computational models could be used to investigate how changes in the length of the alkyl chain or the introduction of substituents on the dioxolane ring would affect its properties. For example, one could study how these modifications would alter the acidity of the carboxylic acid group or the stability of the dioxolane ring.

Furthermore, computational models can provide detailed mechanistic insights into the reactions of the molecule. By examining the electronic structure of the reactants, products, and transition states, one can gain a deeper understanding of how the reaction proceeds and what factors control its outcome. This information is crucial for designing new reactions and for optimizing existing ones. Studies on similar dioxolane derivatives have utilized such models to understand their biological activities and potential as therapeutic agents. researchgate.netnih.gov

In Silico Design of Novel Derivatives for Targeted Academic Research

In silico design, or computer-aided drug design, is a powerful approach for discovering and developing new molecules with desired properties. By using computational models to predict the properties of virtual compounds, one can screen large libraries of molecules and identify promising candidates for synthesis and experimental testing. researchgate.netnih.gov

For this compound, in silico design could be used to create novel derivatives with enhanced properties for specific academic research purposes. For example, if the goal is to develop a molecule that can self-assemble into a specific nanostructure, computational models could be used to design derivatives with modified alkyl chains or functional groups that would promote the desired self-assembly behavior. Similarly, if the aim is to create a molecule that can bind to a specific biological target, molecular docking simulations could be used to design derivatives with improved binding affinity and selectivity. This approach has been successfully applied to other dioxolane-containing compounds to explore their potential as modulators of biological processes. researchgate.net

Derivatization and Functionalization Strategies for Further Academic Research

Strategic Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for chemical modification due to its inherent reactivity. evitachem.com A wide array of derivatives can be synthesized, each with distinct chemical properties and potential applications.

The conversion of the carboxylic acid to esters, amides, and acid chlorides transforms its reactivity, enabling the creation of diverse molecular probes.

Esters: Esterification of 2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid can be readily achieved through methods such as the Fischer-Speier esterification. sphinxsai.comresearchgate.net This reaction typically involves refluxing the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. The resulting esters, like Methyl 2-(2-nonyl-1,3-dioxolan-2-yl)acetate, can exhibit increased hydrophobicity and may serve as valuable intermediates or prodrugs in medicinal chemistry research. medcraveonline.com

Amides: Amide derivatives are prevalent in biologically active molecules. sphinxsai.com The synthesis of amides from the parent acid can be performed directly using coupling agents or, more commonly, via a two-step process involving the corresponding acid chloride. researchgate.net Reacting 2-(2-nonyl-1,3-dioxolan-2-yl)acetyl chloride with primary or secondary amines (e.g., propylamine, diethylamine) would yield N-propyl or N,N-diethyl amides, respectively. These derivatives allow for the introduction of a vast range of substituents, fundamentally altering the compound's polarity and hydrogen-bonding capabilities.

Acid Chlorides: The synthesis of the acid chloride, 2-(2-nonyl-1,3-dioxolan-2-yl)acetyl chloride, is a key step for producing highly reactive intermediates. organicchemistrytutor.com This transformation is commonly accomplished by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orggoogle.comkhanacademy.org Due to their high electrophilicity, acid chlorides are not typically isolated as final products but are used in situ to readily react with a wide variety of nucleophiles to form esters, amides, and other derivatives. organicchemistrytutor.com

Reduction of the carboxylic acid group opens another avenue for functionalization, leading to the corresponding primary alcohol, which can be further modified.

Reduction to Alcohols: The carboxylic acid can be reduced to form 2-(2-nonyl-1,3-dioxolan-2-yl)ethanol using potent reducing agents. evitachem.com Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is a classic and effective reagent for this transformation. The resulting primary alcohol is a versatile intermediate for further synthetic exploration.

Oxidative Transformations: The synthesized alcohol can be subjected to controlled oxidation. Using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the corresponding aldehyde, 2-(2-nonyl-1,3-dioxolan-2-yl)acetaldehyde. This aldehyde could then be used in various carbon-carbon bond-forming reactions, such as the Wittig or aldol (B89426) reactions, to extend the carbon skeleton.

Substitutive Transformations: The hydroxyl group of 2-(2-nonyl-1,3-dioxolan-2-yl)ethanol can be converted into a good leaving group to facilitate nucleophilic substitution reactions. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine (B92270) would form the tosylate ester. Alternatively, treatment with phosphorus tribromide (PBr₃) would yield the alkyl bromide. These activated intermediates can then react with a variety of nucleophiles (e.g., cyanides, azides, thiols) to introduce new functional groups.

Manipulation of the Dioxolane Ring for Exploring New Molecular Scaffolds

The 1,3-dioxolane (B20135) ring serves as a protective group for a ketone (undecane-2-one). nih.gov Its manipulation through ring-opening or rearrangement reactions can unveil new molecular frameworks.

As a cyclic acetal (B89532), the dioxolane ring is stable under basic and neutral conditions but is susceptible to hydrolysis under aqueous acidic conditions. organic-chemistry.org This cleavage reaction constitutes a controlled ring-opening.

Acid-Catalyzed Hydrolysis: Treatment of this compound with aqueous acid (e.g., dilute HCl) will hydrolyze the acetal, deprotecting the ketone. This reaction yields two distinct molecules: undecan-2-one and ethylene (B1197577) glycol. While not generating a complex polyol from the parent structure, this strategy provides access to the underlying keto acid (3-oxododecanoic acid, after hydrolysis) and the diol used in the initial protection, which can be valuable for structural verification or further separate reactions.

While less common than hydrolysis, acid-catalyzed rearrangements of dioxolane rings can be explored as a strategy for generating novel molecular scaffolds. The specific products would depend heavily on the reaction conditions and the catalyst used. For instance, certain Lewis acids can mediate complex rearrangements of acetals and ketals, potentially leading to the formation of substituted tetrahydrofurans or other heterocyclic systems. nih.gov Such transformations are at the forefront of synthetic methodology and represent a rich area for academic investigation with this particular substrate.

Introduction of Additional Functional Groups on the Nonyl Chain or Dioxolane Ring

Introducing functional groups onto the hydrocarbon backbone or the dioxolane ring itself presents a significant synthetic challenge but offers the potential to create highly complex and novel molecules.

Nonyl Chain Functionalization: The saturated nonyl chain is relatively inert. Introducing functionality requires overcoming the challenge of selective C-H bond activation. Free-radical halogenation, for example, using UV light and a halogen, would likely result in a mixture of constitutional isomers and is generally not a preferred laboratory method for complex molecules. More advanced and targeted approaches, such as those involving transition-metal-catalyzed C-H activation, could be explored as a modern research strategy to install functional groups at specific positions on the alkyl chain.

Dioxolane Ring Functionalization: Direct functionalization of the C-H bonds on the dioxolane ring is also a challenging endeavor. However, radical-based reactions, such as the addition of a 1,3-dioxolane radical to an imine, have been reported in the literature for related systems. organic-chemistry.orgorganic-chemistry.org Exploring similar photoredox or radical-initiated pathways could potentially allow for the attachment of new substituents at the C4 or C5 positions of the dioxolane ring, providing a novel route to more complex derivatives.

Selective Hydroxylation and Oxidation Studies

The introduction of hydroxyl groups and further oxidation to carbonyl functionalities at specific positions within the this compound molecule can significantly alter its polarity, reactivity, and potential for intermolecular interactions. Such modifications are crucial for exploring structure-activity relationships in various contexts.

Hydroxylation of the Nonyl Chain:

The nine-carbon alkyl chain offers several positions for selective hydroxylation. Biocatalytic approaches, employing specific enzymes, are particularly effective in achieving high regioselectivity. For instance, cytochrome P450 monooxygenases are known to hydroxylate long-chain fatty acids at the ω-1, ω-2, and ω-3 positions. A similar enzymatic system could potentially be applied to this compound to yield a mixture of hydroxylated isomers. The distribution of these isomers would be dependent on the specific enzyme and reaction conditions used.

Chemical methods for alkane hydroxylation, though often less selective, can also be employed. These methods typically involve the generation of highly reactive oxygen species that can abstract a hydrogen atom from the alkyl chain, followed by oxygen rebound to form the alcohol. The selectivity is often governed by the relative stability of the resulting alkyl radical, with tertiary > secondary > primary C-H bonds being more susceptible to abstraction.

α-Hydroxylation of the Acetic Acid Moiety:

The carbon atom alpha to the carboxylic acid group is another prime target for hydroxylation. This transformation would lead to the formation of an α-hydroxy acid derivative, a structural motif present in many biologically active molecules. Both chemical and enzymatic methods are available for this purpose.

Chemical α-Oxidation: The α-position of carboxylic acids can be oxidized using strong bases to form an enolate, which then reacts with an oxygen source. However, this method can sometimes lead to side reactions like decarboxylation. More recent advancements have utilized iron catalysis to achieve chemoselective α-oxidation of carboxylic acids.

Biocatalytic α-Hydroxylation: A highly enantioselective method for the α-hydroxylation of long-chain carboxylic acids utilizes the α-oxidase enzyme system from peas (Pisum sativum). This enzymatic process uses molecular oxygen as the oxidant and can produce enantiomerically pure (R)-2-hydroxy acids. The applicability of this enzyme to a substrate with the steric bulk of the dioxolane group would be a subject for empirical investigation.

The resulting hydroxylated derivatives can be further oxidized to the corresponding ketones or aldehydes, providing additional avenues for derivatization.

Functionalization Strategy Potential Reagents/Catalysts Target Position Potential Products
Nonyl Chain HydroxylationCytochrome P450 enzymesω-1, ω-2, ω-3(ω-1)-hydroxy-nonyl, (ω-2)-hydroxy-nonyl, (ω-3)-hydroxy-nonyl derivatives
α-Hydroxylationα-oxidase (from Pisum sativum)α-carbon of acetic acid2-hydroxy-2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid
Chemical α-OxidationFe catalyst, O₂α-carbon of acetic acid2-hydroxy-2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid

Halogenation and Cross-Coupling Precursors for Complex Syntheses

The introduction of a halogen atom onto the nonyl chain of this compound transforms it into a versatile precursor for a wide range of carbon-carbon bond-forming reactions. This strategy opens the door to the synthesis of more complex molecules with extended carbon skeletons or the attachment of various functional groups.

Selective Halogenation:

Free-radical halogenation is a common method for introducing halogens into alkanes. The reaction is typically initiated by UV light or a radical initiator and proceeds via a chain mechanism. The regioselectivity of the reaction depends on the halogen used.

Chlorination: Tends to be less selective, resulting in a mixture of monochlorinated isomers along the nonyl chain. The relative reactivity of C-H bonds for chlorination is generally tertiary > secondary > primary.

Bromination: Is more selective than chlorination and favors the position that forms the most stable alkyl radical. This would preferentially lead to bromination at the secondary carbons of the nonyl chain.

The presence of the carboxylic acid and dioxolane functional groups may influence the reaction, and conditions would need to be optimized to avoid unwanted side reactions.

Cross-Coupling Reactions:

The resulting alkyl halides can serve as electrophilic partners in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing new C-C bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium or nickel catalyst and a base. The development of catalysts with bulky, electron-rich phosphine (B1218219) ligands has enabled the successful coupling of unactivated primary and secondary alkyl halides. This would allow for the coupling of the halogenated nonyl chain with a wide range of aryl, vinyl, or alkyl boronic acids or esters.

Kumada-Corriu-Tamao Coupling: This reaction utilizes a Grignard reagent as the nucleophile and a nickel or palladium catalyst. It is a highly effective method for coupling alkyl halides with aryl, vinyl, or other alkyl groups. The functional group tolerance of this reaction has been improved with the development of specific pincer-ligated nickel catalysts, which could be crucial for a substrate containing an ester-like dioxolane and a carboxylic acid.

These cross-coupling strategies would allow for the synthesis of a diverse array of derivatives of this compound with modified nonyl chains, enabling the exploration of how chain length, branching, and the introduction of aromatic or other functional groups affect the molecule's properties.

Reaction Type Catalyst/Reagents Coupling Partners Potential Product Features
Suzuki-Miyaura CouplingPd or Ni catalyst, baseAryl/vinyl/alkyl boronic acids or estersExtended carbon chain, introduction of aromatic or vinyl groups
Kumada-Corriu-Tamao CouplingNi or Pd catalystAryl/vinyl/alkyl Grignard reagentsFormation of new C-C bonds with various organic fragments

Potential Academic Research Applications of 2 2 Nonyl 1,3 Dioxolan 2 Yl Acetic Acid As a Synthetic Building Block or Model Compound

Role in the Synthesis of Complex Natural Products or Analogues

The structural motifs present in 2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid, namely the dioxolane ring and the acetic acid side chain, are found in various classes of natural products. The dioxolane moiety serves as a protecting group for a ketone or aldehyde, which can be deprotected under specific conditions to reveal the carbonyl group for further synthetic transformations. This strategy is crucial in multi-step syntheses of complex molecules where selective functional group manipulation is required.

One area where dioxolane-containing building blocks have proven valuable is in the synthesis of tetronic acids and pulvinones, which are pigments found in various fungi and lichens. psu.edu The synthesis of these natural products often involves the reaction of dioxolanone intermediates with enolates. psu.edu Although this compound is not a dioxolanone, its structural similarity and the presence of the reactive acetic acid group suggest its potential as a precursor for the synthesis of novel, long-chain analogues of these natural products. The nonyl chain could impart unique solubility and biological activity to the resulting molecules.

Furthermore, the synthesis of various biologically active lignan (B3055560) natural products has utilized dioxolane intermediates to control stereochemistry and enable specific bond formations. mdpi.com The principles demonstrated in these syntheses could be adapted to employ this compound for the creation of new, non-natural analogues with potentially interesting pharmacological properties.

Application in Materials Science Research

The bifunctional nature of this compound, possessing a polar head group (the dioxolane and carboxylic acid) and a long non-polar tail (the nonyl chain), makes it an attractive candidate for applications in materials science.

Dioxolane derivatives have been investigated as monomers for the synthesis of advanced polymeric materials. For instance, bottlebrush polymers of poly(1,3-dioxolane) acrylate (B77674) have been designed for membrane-based CO2/N2 separation. researchgate.net These polymers leverage the high ether oxygen content of the dioxolane rings to achieve favorable interactions with CO2. researchgate.net The carboxylic acid functionality of this compound could be readily converted to an acrylate or other polymerizable group, allowing for its incorporation into such polymers. The long nonyl chain would be expected to influence the physical properties of the resulting polymer, such as its glass transition temperature, mechanical strength, and processability.

The following table outlines potential polymer types that could be synthesized from this compound and their potential applications.

Polymer TypePotential Monomer DerivativePotential Application
Polyacrylate2-(2-nonyl-1,3-dioxolan-2-yl)ethyl acrylateGas separation membranes, coatings
PolyesterReaction with a diolBiodegradable plastics, drug delivery systems
PolyamideReaction with a diamineHigh-performance fibers, engineering plastics

Molecules with both hydrophilic and hydrophobic segments, known as amphiphiles, can spontaneously organize into ordered structures in solution, a process known as self-assembly. The structure of this compound, with its polar head and non-polar tail, is characteristic of an amphiphile. Research on the self-assembly of long-chain alkanes and their carboxylic acid derivatives on surfaces like graphite (B72142) has shown that these molecules can form well-ordered self-assembled monolayers (SAMs). researchgate.netnih.gov

The specific geometry and functional groups of this compound could lead to the formation of unique supramolecular structures such as micelles, vesicles, or liquid crystals in appropriate solvents. These self-assembled systems have a wide range of potential applications, including in drug delivery, nanotechnology, and as templates for the synthesis of nanomaterials. The dioxolane ring could offer specific interactions, such as hydrogen bonding, that could influence the packing and stability of the self-assembled structures.

Use as a Model Compound for Fundamental Dioxolane Ring Reactivity Studies

The 1,3-dioxolane (B20135) ring is a common structural motif in organic chemistry, and understanding its reactivity is of fundamental importance. This compound can serve as an excellent model compound for studying the reactivity of 2,2-disubstituted-1,3-dioxolanes.

One area of interest is the stereoselective reactions of dioxolanes. For example, the oxidation of alkenes in the presence of a carboxylic acid can lead to the stereoselective formation of substituted 1,3-dioxolanes through a 1,3-dioxolan-2-yl cation intermediate. nih.gov The specific substitution pattern of this compound could be used to probe the electronic and steric effects on the stability and reactivity of such cationic intermediates. The presence of the long alkyl chain might also influence the stereochemical outcome of reactions at the dioxolane ring.

Development of New Synthetic Methodologies Through Its Transformation

The unique combination of functional groups in this compound makes it a versatile starting material for the development of new synthetic methodologies. The transformations of this molecule can lead to novel reaction pathways and the synthesis of valuable chemical intermediates.

A notable example of methodology development involving dioxolanes is the Lewis acid-mediated cleavage of the ring. nih.gov This reaction, when performed in the presence of nucleophiles like dialkyl or trialkyl phosphites, provides a route to α-substituted dialkyl [(2-hydroxyethoxy)methyl]phosphonates. nih.gov These products are key precursors for the synthesis of acyclic nucleoside phosphonates, which are an important class of antiviral compounds. nih.gov Applying this methodology to this compound could lead to the synthesis of novel phosphonate (B1237965) derivatives with long alkyl chains, which may exhibit interesting biological activities.

The following table summarizes potential transformations of this compound and the resulting synthetic methodologies.

TransformationReagentsPotential New Methodology
Ring-opening polymerizationAcid or base catalystSynthesis of novel polyethers with pendant carboxylic acid and nonyl groups
Reductive cleavageReducing agents (e.g., LiAlH4)Access to protected 1,2-diols with a long alkyl chain
Oxidative cleavageOxidizing agents (e.g., O3)Generation of novel keto-acids
Electrophilic addition to the dioxolane ringElectrophilesFunctionalization of the dioxolane ring

Future Research Directions and Open Questions in the Academic Study of 2 2 Nonyl 1,3 Dioxolan 2 Yl Acetic Acid

Exploration of Enantioselective Synthesis Pathways for Chiral Derivatives

A significant area for future research lies in the development of enantioselective synthesis pathways to produce chiral derivatives of 2-(2-nonyl-1,3-dioxolan-2-yl)acetic acid. The core 1,3-dioxolane (B20135) ring can possess stereogenic centers, and controlling the stereochemistry is crucial for exploring the molecule's potential applications in fields where chirality is critical.

Current research on other dioxolanes has demonstrated the feasibility of synthesizing highly enantiopure chiral derivatives. nih.gov For instance, new chiral 1,3-dioxolanes have been successfully synthesized with excellent enantiomeric excess (>99% ee) by utilizing enantiopure diols as starting materials. nih.gov The stereogenic centers of the diol are not directly involved in the reaction, thus preserving the stereochemistry in the final product. nih.gov This approach could be adapted for the target molecule by using chiral versions of ethylene (B1197577) glycol, such as (R)- or (S)-1,2-propanediol, in the ketalization reaction.

Future academic work should focus on asymmetric catalysis to induce chirality during the formation of the dioxolane ring. Strategies from other areas of organic synthesis, such as the use of chiral Lewis acids or organocatalysts, could be investigated to control the facial selectivity of the reaction between the keto-acid precursor (3-oxododecanoic acid) and ethylene glycol. The successful development of such methods would provide access to individual enantiomers of derivatives, enabling detailed studies of their stereospecific properties.

Table 1: Potential Chiral Starting Materials for Enantioselective Synthesis

Chiral Diol Resulting Dioxolane Derivative Stereochemistry
(R)-1,2-Propanediol (4R)-4-methyl-2-nonyl-1,3-dioxolane-2-acetic acid
(S)-1,2-Propanediol (4S)-4-methyl-2-nonyl-1,3-dioxolane-2-acetic acid
(2R,3R)-Butane-2,3-diol (4R,5R)-4,5-dimethyl-2-nonyl-1,3-dioxolane-2-acetic acid

Investigation of Alternative Bio-inspired or Sustainable Synthetic Routes

In line with the principles of green chemistry, a crucial future direction is the investigation of bio-inspired and sustainable synthetic routes. rsc.org Traditional synthesis of dioxolanes often relies on fossil-fuel-derived starting materials and catalysts. Academic research should pivot towards renewable feedstocks and biocatalysis.

Recent studies have shown the successful combination of biocatalysis and chemocatalysis for producing other dioxolanes. nih.govresearchgate.net For example, enzymatic cascades have been used to produce chiral diols from biomass-derivable aldehydes. nih.govresearchgate.net These bio-derived diols can then be reacted to form dioxolanes. nih.govresearchgate.net A similar chemoenzymatic approach could be envisioned for this compound, potentially starting from bio-based fatty aldehydes or acids.

Furthermore, the use of green catalysts, such as reusable heteropoly acids, has proven effective for the synthesis of other dioxolanes from biomass-derived furfural (B47365) and ethylene glycol. researchgate.net Exploring similar solid acid catalysts for the synthesis of the target compound could lead to more sustainable and scalable processes, avoiding the use of corrosive liquid acids and simplifying product purification. researchgate.net The use of carbon dioxide as a renewable C1 source for the formation of related cyclic acetals also presents an innovative and sustainable avenue for exploration. nih.govresearcher.life

Advanced In Situ Spectroscopic Studies of Its Reaction Pathways

A deeper, fundamental understanding of the reaction pathways leading to the formation of this compound is essential for optimizing its synthesis and exploring its reactivity. Advanced in situ spectroscopic techniques offer powerful tools for this purpose. uni-rostock.de Techniques such as Attenuated Total Reflection Infrared (ATR-IR) spectroscopy allow for the sensitive detection of catalytic processes and reaction intermediates at solid-liquid interfaces. researchgate.net

Future research should employ a suite of in situ methods, including FTIR, Raman, and NMR spectroscopy, to monitor the ketalization reaction in real-time. uni-rostock.deyoutube.com This would enable the identification of key intermediates, catalyst resting states, and potential side products under actual reaction conditions. rsc.orguu.nl Such studies can provide crucial insights into the reaction mechanism, the role of the catalyst, and the influence of reaction parameters like temperature and pressure. uni-rostock.deresearchgate.net This knowledge is invaluable for rationally designing more efficient catalytic systems and improving reaction yields and selectivities.

Table 2: Applicable In Situ Spectroscopic Techniques for Mechanistic Studies

Technique Information Gained Relevance to Synthesis
FTIR Spectroscopy Detection of functional group changes (C=O, C-O), identification of catalyst-substrate interactions. uni-rostock.de Real-time monitoring of reactant consumption and product formation; understanding catalyst behavior.
Raman Spectroscopy Complementary vibrational information, useful for symmetric bonds and in aqueous media. Characterizing catalyst structure and identifying surface species during the reaction.

| NMR Spectroscopy | Detailed structural information on soluble species, identification of intermediates and byproducts. rsc.org | Elucidating the reaction network and quantifying species in the liquid phase. |

Computational Design of Novel Derivatives with Enhanced Reactivity or Specific Properties for Academic Exploration

Computational chemistry provides a powerful tool for accelerating the discovery and development of novel molecules. For this compound, computational design can guide the synthesis of new derivatives with enhanced reactivity or specific properties tailored for academic exploration.

By employing quantum chemical calculations, researchers can predict the structural, electronic, and reactive properties of hypothetical derivatives. For example, structure-activity relationship studies, which have been used to optimize other dioxolane derivatives, could be computationally modeled. nih.gov This would involve systematically modifying the nonyl chain, the acetic acid moiety, or the dioxolane ring with different functional groups and then calculating the impact on properties such as stability, solubility, or binding affinity to a hypothetical target.

This in silico approach can prioritize the most promising synthetic targets, saving significant time and resources in the laboratory. For instance, computational screening could identify derivatives with altered lipophilicity or specific electronic characteristics, which could then be synthesized and tested. This synergy between computational design and experimental synthesis represents a modern and efficient approach to chemical research, enabling the exploration of a much wider chemical space than would be possible through traditional methods alone.

Q & A

Q. What are the recommended synthetic routes for 2-(2-nonyl-1,3-dioxolan-2-yl)acetic Acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization of glyoxal with 1,2-diol precursors, followed by alkylation of the dioxolane ring. A common approach involves reacting nonyl-substituted diols with glyoxal under acidic catalysis (e.g., Tosic acid) to form the 1,3-dioxolane ring . Subsequent acetylation via nucleophilic substitution or coupling reactions introduces the acetic acid moiety. Optimization includes controlling temperature (e.g., 80°C for THF-based reactions) and stoichiometric ratios to minimize side products like ketones or alcohols from over-oxidation or reduction .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the dioxolane ring (δ 4.0–5.5 ppm for ether protons) and nonyl chain integration.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated C15H28O4C_{15}H_{28}O_4: 284.20 g/mol).
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve stereochemistry and hydrogen-bonding networks .
  • HPLC : Reverse-phase chromatography assesses purity, with C18 columns and acetonitrile/water gradients .

Q. How does the 1,3-dioxolane ring influence the compound’s stability under varying pH conditions?

The dioxolane ring is prone to acid-catalyzed hydrolysis, forming ketones or aldehydes. Stability studies in buffered solutions (pH 2–10) show optimal integrity at neutral pH, with degradation rates increasing below pH 4 (e.g., ring opening to yield nonyl-substituted diols) . For biological assays, phosphate-buffered saline (PBS) at pH 7.4 is recommended to preserve structure.

Advanced Research Questions

Q. What strategies address low yields in enantioselective synthesis of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) can enhance enantiomeric excess. For example, using (R)-BINOL-derived catalysts in glyoxal-diol cyclization achieves >90% ee . Computational modeling (DFT) predicts transition-state geometries to guide ligand design .

Q. How can computational tools elucidate structure-activity relationships (SAR) for biomedical applications?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). The acetic acid group’s carboxylate may bind metal ions in active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., nonyl chain length) with cytotoxicity using datasets from PubChem or ChEMBL .

Q. What mechanisms explain contradictory data on its cytotoxicity in cancer cell lines?

Discrepancies arise from assay conditions (e.g., serum-free vs. serum-containing media altering bioavailability) or metabolic instability. For example, HepG2 cells may hydrolyze the dioxolane ring faster than MCF-7 cells, reducing efficacy . Validate results via LC-MS monitoring of intracellular metabolite formation .

Methodological Considerations

Q. How to mitigate side reactions during large-scale synthesis?

  • Process Controls : Use flow chemistry to limit thermal degradation.
  • Purification : Flash chromatography with ethyl acetate/hexane gradients removes nonyl-chain byproducts .
  • Catalyst Screening : Immobilized acids (e.g., Amberlyst-15) improve recyclability and reduce waste .

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Nitrile gloves, safety goggles, and lab coats are mandatory.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
  • Spill Management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Key Challenges and Future Directions

  • Stereochemical Complexity : Develop robust chiral resolution methods for industrial-scale production .
  • Biological Target Identification : Use CRISPR-Cas9 screening to map pathways affected by this compound .
  • Green Chemistry : Explore biocatalysis (e.g., lipases) for sustainable synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.